Cas no 2248362-11-8 (Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)

Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248362-11-8
- rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate
- Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate
- EN300-6510496
-
- インチ: 1S/C11H18F3NO2/c1-10(2,3)17-9(16)7-5-4-6-15-8(7)11(12,13)14/h7-8,15H,4-6H2,1-3H3/t7-,8+/m1/s1
- InChIKey: PVQVZTDZWABIKP-SFYZADRCSA-N
- ほほえんだ: FC([C@@H]1[C@H](C(=O)OC(C)(C)C)CCCN1)(F)F
計算された属性
- せいみつぶんしりょう: 253.12896330g/mol
- どういたいしつりょう: 253.12896330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 38.3Ų
Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510496-10.0g |
rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |
2248362-11-8 | 95.0% | 10.0g |
$5099.0 | 2025-03-14 | |
Enamine | EN300-6510496-0.5g |
rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |
2248362-11-8 | 95.0% | 0.5g |
$1137.0 | 2025-03-14 | |
Enamine | EN300-6510496-0.25g |
rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |
2248362-11-8 | 95.0% | 0.25g |
$1090.0 | 2025-03-14 | |
Enamine | EN300-6510496-5.0g |
rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |
2248362-11-8 | 95.0% | 5.0g |
$3438.0 | 2025-03-14 | |
Enamine | EN300-6510496-0.05g |
rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |
2248362-11-8 | 95.0% | 0.05g |
$996.0 | 2025-03-14 | |
Enamine | EN300-6510496-1.0g |
rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |
2248362-11-8 | 95.0% | 1.0g |
$1185.0 | 2025-03-14 | |
Enamine | EN300-6510496-2.5g |
rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |
2248362-11-8 | 95.0% | 2.5g |
$2324.0 | 2025-03-14 | |
Enamine | EN300-6510496-0.1g |
rac-tert-butyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate |
2248362-11-8 | 95.0% | 0.1g |
$1043.0 | 2025-03-14 |
Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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7. Back matter
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylateに関する追加情報
Professional Introduction to Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate (CAS No. 2248362-11-8)
Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate, with the CAS number 2248362-11-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of a trifluoromethyl group and specific stereochemistry at the 2S and 3R positions makes this molecule of particular interest for its potential applications in drug development.
The structural features of Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate contribute to its unique chemical properties and biological activities. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in modulating the pharmacokinetic profile of drug candidates. Additionally, the stereochemistry at the 2S and 3R positions is critical for ensuring the biological efficacy and selectivity of the compound.
In recent years, there has been growing interest in the development of novel piperidine-based scaffolds for the treatment of various diseases. Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been explored as a key intermediate in the synthesis of potential therapeutic agents. Its structural motif is found to be particularly useful in designing molecules that interact with biological targets such as enzymes and receptors. The compound's ability to serve as a versatile building block has made it a valuable asset in medicinal chemistry libraries.
One of the most compelling aspects of Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is its potential application in the development of central nervous system (CNS) drugs. Piperidine derivatives have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier efficiently. The trifluoromethyl group further enhances this property by improving lipophilicity and reducing metabolic degradation. Recent studies have demonstrated that compounds incorporating this structural motif exhibit favorable pharmacokinetic profiles, making them attractive candidates for further development.
Moreover, Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been investigated for its potential role in anti-inflammatory and analgesic therapies. The unique stereochemistry of this compound allows it to interact with specific biological pathways involved in inflammation and pain perception. Preclinical studies have indicated that derivatives of this molecule may offer novel mechanisms of action compared to existing treatments. This has sparked considerable interest among researchers looking for innovative solutions in managing chronic inflammatory conditions.
The synthesis of Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate involves sophisticated organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically involves chiral resolution techniques to ensure the desired stereochemical purity at the 2S and 3R positions. Advanced synthetic methodologies, including asymmetric hydrogenation and enzymatic resolution, are often employed to achieve high yields and enantiopurity. These synthetic strategies underscore the compound's complexity and the meticulous approach required for its production.
As research in medicinal chemistry continues to evolve, Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is expected to play an increasingly important role in drug discovery efforts. Its unique structural features and favorable pharmacological properties make it a promising candidate for further investigation. Collaborative efforts between academic researchers and industry scientists are likely to yield novel therapeutic agents based on this scaffold. The ongoing exploration of its applications will undoubtedly contribute to advancements in various therapeutic areas.
The future prospects of Tert-butyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate are bright, with potential applications spanning multiple disease indications. Its versatility as a building block for drug design combined with its well-documented pharmacological properties position it as a cornerstone in modern medicinal chemistry. As new synthetic techniques and computational methods emerge, the accessibility and utility of this compound are expected to grow even further. Researchers worldwide are likely to continue exploring its potential, driving innovation in pharmaceutical development.
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